molecular formula C11H19F2NO2 B1481025 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid CAS No. 2097951-22-7

2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid

Cat. No.: B1481025
CAS No.: 2097951-22-7
M. Wt: 235.27 g/mol
InChI Key: IRWYXYUREORSTQ-UHFFFAOYSA-N
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Description

2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid (DFEBA) is a synthetic organic compound of the piperidine family. It is a colorless, odorless, and water-soluble solid that has a variety of applications in the scientific field. DFEBA is used in a wide range of research applications, such as biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Synthesis and Intermediates

Research has been conducted on related piperidine derivatives, focusing on their synthesis and potential as intermediates in various chemical processes. For example, piperidine-4-carboxylic acid was used in the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, demonstrating the utility of these compounds in complex chemical syntheses and the production of intermediates with potential pharmaceutical applications (Zheng Rui, 2010).

Enzyme Inhibition

Compounds related to 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid have been explored for their potential as enzyme inhibitors. For instance, derivatives of piperazine and piperidine were synthesized and evaluated as non-selective inhibitors of acetyl-CoA carboxylase 1/2, indicating potential applications in the modulation of metabolic pathways and the treatment of metabolic disorders (Tomomichi Chonan et al., 2011).

Antimicrobial Activity

Research has also been conducted on fluoroquinolone derivatives of piperidine, investigating their antimicrobial properties. Specifically, novel fluoroquinolone derivatives were synthesized and assessed for their antibacterial and antifungal activities, showcasing the potential of piperidine derivatives in the development of new antimicrobial agents (S. Srinivasan et al., 2010).

Chemoenzymatic Applications

Piperidine-based derivatives have also been explored in chemoenzymatic processes. Research focusing on the enantioselectivities of lipase-catalyzed reactions with piperidylacetic acid and piperidinecarboxylic acid derivatives demonstrated the potential of these compounds in enantioselective syntheses, important for producing pharmaceuticals and other chiral compounds (Arto Liljeblad et al., 2007).

Impurity Analysis in Pharmaceuticals

The identification and characterization of impurities in pharmaceuticals are crucial for drug safety and efficacy. Research on the impurities of the anti-diabetic drug Repaglinide, which included piperidine derivatives, underlines the importance of thorough impurity profiling in pharmaceutical quality control (Prasad Kancherla et al., 2018).

Properties

IUPAC Name

2-[4-(1,1-difluoroethyl)piperidin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO2/c1-3-9(10(15)16)14-6-4-8(5-7-14)11(2,12)13/h8-9H,3-7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWYXYUREORSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCC(CC1)C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid
Reactant of Route 2
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid
Reactant of Route 3
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid
Reactant of Route 4
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid
Reactant of Route 5
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid
Reactant of Route 6
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid

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